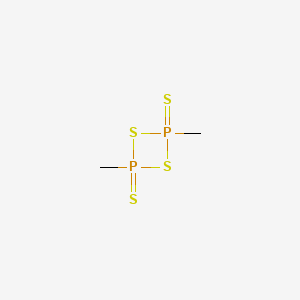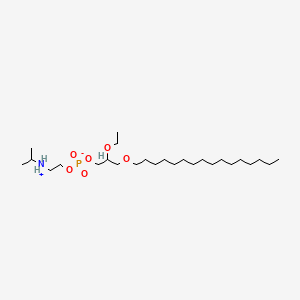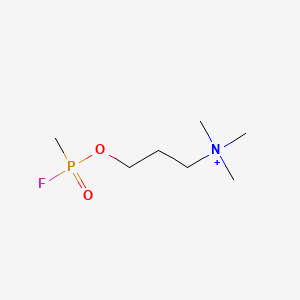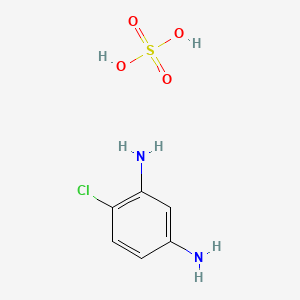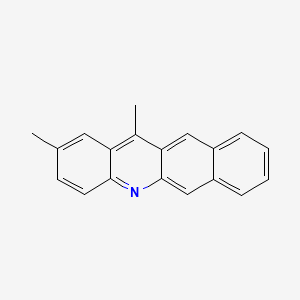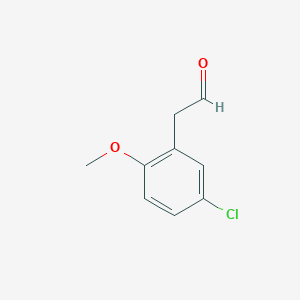
(5-Chloro-2-methoxyphenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-2-methoxyphenyl)acetaldehyde is an organic compound with the molecular formula C9H9ClO2 It is a derivative of acetaldehyde, featuring a chloro and methoxy substituent on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-chloro-2-methoxyphenyl)acetaldehyde typically involves the formylation of 5-chloro-2-methoxybenzene. One common method is the Vilsmeier-Haack reaction, where 5-chloro-2-methoxybenzene reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde.
Industrial Production Methods: In an industrial setting, the production of 2-(5-chloro-2-methoxyphenyl)acetaldehyde may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the aldehyde group and prevent side reactions.
Types of Reactions:
Oxidation: 2-(5-Chloro-2-methoxyphenyl)acetaldehyde can undergo oxidation to form the corresponding carboxylic acid, 2-(5-chloro-2-methoxyphenyl)acetic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 2-(5-chloro-2-methoxyphenyl)ethanol, using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: 2-(5-Chloro-2-methoxyphenyl)acetic acid.
Reduction: 2-(5-Chloro-2-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(5-Chloro-2-methoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 2-(5-chloro-2-methoxyphenyl)acetaldehyde exerts its effects depends on its interaction with specific molecular targets. In biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and methoxy substituents may also influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
2-(5-Chloro-2-methoxyphenyl)acetic acid: This compound is the oxidized form of 2-(5-chloro-2-methoxyphenyl)acetaldehyde.
2-(5-Chloro-2-methoxyphenyl)ethanol: This is the reduced form of the aldehyde.
5-Chloro-2-methoxybenzaldehyde: A related compound with a formyl group directly attached to the benzene ring.
Uniqueness: 2-(5-Chloro-2-methoxyphenyl)acetaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
33567-60-1 |
|---|---|
Formule moléculaire |
C9H9ClO2 |
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
2-(5-chloro-2-methoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C9H9ClO2/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,5-6H,4H2,1H3 |
Clé InChI |
YRWUTTNUCHVJEY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



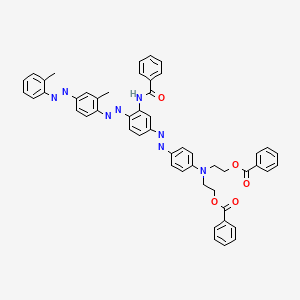
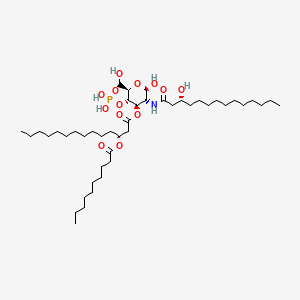
![3-Methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid](/img/structure/B12811449.png)

